3-(1,3-Benzothiazol-3(2H)-yl)propane-1-thiol
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Overview
Description
3-Benzothiazolinepropanethiol is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzothiazolinepropanethiol typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone. One common method is the reaction of 2-aminobenzenethiol with 3-chloropropanal under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
Industrial production of 3-Benzothiazolinepropanethiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Benzothiazolinepropanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted benzothiazoles
Scientific Research Applications
3-Benzothiazolinepropanethiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzothiazolinepropanethiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular membranes, leading to disruption of membrane integrity and cell death. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a similar structure but lacking the propanethiol group.
2-Mercaptobenzothiazole: A derivative with a mercapto group at the 2-position, commonly used as a rubber accelerator.
Benzisothiazolinone: A related compound with antimicrobial properties, used as a preservative.
Uniqueness
3-Benzothiazolinepropanethiol is unique due to the presence of the propanethiol group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a wider range of chemical reactions and enhances its potential as a versatile building block for the synthesis of novel derivatives with diverse applications .
Properties
CAS No. |
24666-11-3 |
---|---|
Molecular Formula |
C10H13NS2 |
Molecular Weight |
211.4 g/mol |
IUPAC Name |
3-(2H-1,3-benzothiazol-3-yl)propane-1-thiol |
InChI |
InChI=1S/C10H13NS2/c12-7-3-6-11-8-13-10-5-2-1-4-9(10)11/h1-2,4-5,12H,3,6-8H2 |
InChI Key |
FXVLGFJDHSEVTE-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C2=CC=CC=C2S1)CCCS |
Origin of Product |
United States |
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